molecular formula C10H8N2O B13807697 7-ethenyl-1H-quinoxalin-2-one

7-ethenyl-1H-quinoxalin-2-one

Katalognummer: B13807697
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: NYQWSQWONJDLFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethenyl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and catalysis. The quinoxalin-2-one core is a crucial structural motif found in various biologically active molecules, making it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, such as transition metal catalysts or organocatalysts, under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysis is particularly advantageous due to its recyclability and environmental friendliness. Catalysts such as metal oxides, graphene-based composites, and molecular sieve-based porous materials are commonly used in industrial settings .

Wirkmechanismus

The mechanism of action of 7-ethenyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes hydrogen atom transfer (HAT) mediated by alkoxyl radicals, leading to the formation of azolated products . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Ethenyl-1H-quinoxalin-2-one is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.

Eigenschaften

Molekularformel

C10H8N2O

Molekulargewicht

172.18 g/mol

IUPAC-Name

7-ethenyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)12-10(13)6-11-8/h2-6H,1H2,(H,12,13)

InChI-Schlüssel

NYQWSQWONJDLFV-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC2=C(C=C1)N=CC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.